molecular formula C19H15N3O3S B3695776 N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B3695776
M. Wt: 365.4 g/mol
InChI Key: ILZFFMLNSXHULP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a phenylcarbonyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide typically involves multiple steps. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by interfering with the synthesis of bacterial cell walls. In cancer research, it may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as N-(4-bromophenyl)furan-2-carboxamide and N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide .

Uniqueness

What sets N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[3-(benzoylcarbamothioylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-17(13-6-2-1-3-7-13)22-19(26)21-15-9-4-8-14(12-15)20-18(24)16-10-5-11-25-16/h1-12H,(H,20,24)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZFFMLNSXHULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.